![molecular formula C12H13NO4 B2957857 4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid CAS No. 1207172-73-3](/img/structure/B2957857.png)
4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid
Description
4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid is a type of α-amino acid . An amino acid in which the amino group is located on the carbon atom at the position α to the carboxy group .
Synthesis Analysis
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The rate of the reaction increases remarkably with an increase in the proportion of acetic acid in the medium . When the acetic acid content is increased, the acidity of the medium increases while the dielectric constant of the medium decreases .Scientific Research Applications
High-Performance Liquid Chromatographic Analysis
The compound has been utilized as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) for the determination of biologically important thiols. It reacts selectively and rapidly with thiols to give fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorimetrically. This application is particularly valuable in pharmaceutical formulations for determining compounds like L-cysteine and mesna (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Organic Synthesis and Molecular Docking
In organic chemistry and molecular docking studies, derivatives of 4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid have been synthesized and their structures investigated using various spectroscopic methods. These studies also explore the compound's molecular docking with DNA, showing potential for understanding the interaction between small molecules and biological macromolecules. This research opens up avenues for designing new drugs and understanding their mode of action at the molecular level (Zeyrek et al., 2019).
Photocatalytic Oxidation
Another fascinating application is in the field of photocatalysis, where derivatives of 4-Oxo-4-(4-methoxybenzylamino)-2-butenoic acid are used to study the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes. This process, facilitated on titanium dioxide under visible light irradiation, highlights the compound's role in green chemistry applications, offering environmentally friendly pathways for chemical transformations (Higashimoto et al., 2009).
properties
IUPAC Name |
(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCZNLYVFBPAH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325975 | |
Record name | (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
CAS RN |
1207172-73-3 | |
Record name | (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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